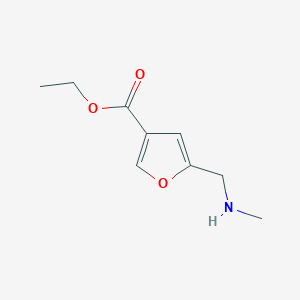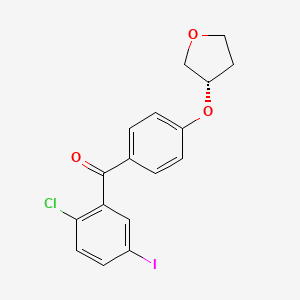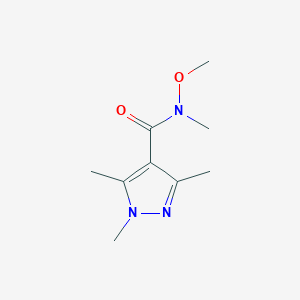![molecular formula C10H13N5O B1489610 7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1428139-18-7](/img/structure/B1489610.png)
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound notable for its unique structural features and diverse applications. This compound features a triazolo-pyrimidine core with a pyrrolidine ring and a methyl group at specific positions, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one generally involves the cyclization of appropriate starting materials. One common method includes the reaction of 3-amino-5-methylpyrrolidine with a triazolo-pyrimidine precursor under controlled conditions. Typically, a suitable solvent like dimethyl sulfoxide (DMSO) or methanol is used, with a catalytic amount of an acid or base to facilitate the cyclization.
Industrial Production Methods
For large-scale production, industrial methods leverage continuous-flow reactors to maintain optimal reaction conditions, ensuring consistency and high yield. Employing green chemistry principles, these methods often utilize recyclable solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one primarily undergoes:
Substitution Reactions: Where the pyrrolidine nitrogen or other reactive sites can be functionalized.
Oxidation: Conversion of the compound into more oxidized derivatives.
Reduction: Reduction reactions involving the triazolo-pyrimidine core.
Common Reagents and Conditions
Substitution Reactions: Generally performed with alkyl halides or acylating agents in the presence of a base like sodium hydride (NaH).
Oxidation: Utilizes reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution Products: Alkyl or acyl derivatives.
Oxidation Products: Corresponding triazolo-pyrimidin-ones.
Reduction Products: Partially or fully reduced analogs.
Scientific Research Applications
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one finds extensive applications in various fields:
Chemistry: Used as an intermediate in synthesizing complex organic molecules.
Biology: Serves as a probe or ligand in biochemical assays due to its binding specificity.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in materials science for developing novel polymers and as a catalyst in specific reactions.
Mechanism of Action
Effects and Targets
The biological effects of 7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involve interaction with specific enzymes or receptors. This interaction may inhibit or activate biochemical pathways, depending on the target. For example, it may act as an inhibitor of certain enzymes involved in inflammation pathways, leading to reduced inflammatory responses.
Molecular Pathways
The compound influences molecular pathways such as signal transduction and gene expression. By modulating these pathways, it can exhibit diverse biological effects, making it a compound of interest in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Structural isomer with different triazolo ring positioning.
1-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: Differently substituted pyrrolidine ring.
Uniqueness
The unique structure of 7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one provides distinct chemical reactivity and biological activity profiles, distinguishing it from other similar compounds and making it valuable for specific scientific and industrial applications.
By exploring the synthesis, reactivity, and applications of this fascinating compound, we gain insight into its potential and versatility across various fields. Happy researching!
Properties
IUPAC Name |
7-methyl-2-pyrrolidin-1-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOZVHOXYURGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NN12)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)

![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)

![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)
![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)
![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)
![2-[(6-Chloropyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B1489536.png)
![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)

![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)
![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)

![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)
